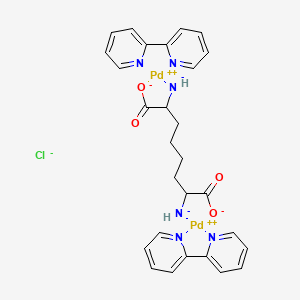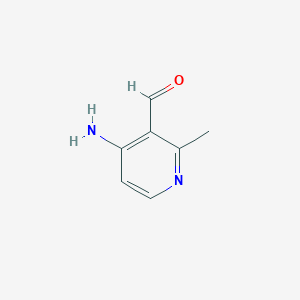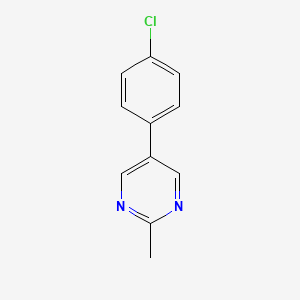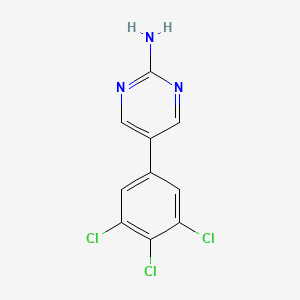
5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3,4,5-trichlorophenyl group at the 5-position and an amino group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine typically involves the condensation of 3,4,5-trichlorobenzaldehyde with guanidine or its derivatives under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidine ring.
Condensation Reaction: 3,4,5-Trichlorobenzaldehyde reacts with guanidine in the presence of a base such as sodium ethoxide or potassium carbonate.
Cyclization: The intermediate Schiff base undergoes cyclization to form the pyrimidine ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Cyclization Reactions: The compound can form fused ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with various substituents at the amino group.
Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.
Reduction Products: Reduced derivatives such as amines or hydrazines.
Applications De Recherche Scientifique
5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a fused pyrazole ring, known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another related compound with a fused pyridine ring, also used in medicinal chemistry.
Quinazoline: A compound with a fused benzene ring, widely studied for its anticancer properties.
Uniqueness
5-(3,4,5-Trichlorophenyl)pyrimidin-2-amine is unique due to the presence of the 3,4,5-trichlorophenyl group, which enhances its lipophilicity and potential binding affinity to hydrophobic pockets in target proteins. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific biological activities.
Propriétés
Formule moléculaire |
C10H6Cl3N3 |
|---|---|
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
5-(3,4,5-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-7-1-5(2-8(12)9(7)13)6-3-15-10(14)16-4-6/h1-4H,(H2,14,15,16) |
Clé InChI |
IMSMTLDOBMDLJI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CN=C(N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
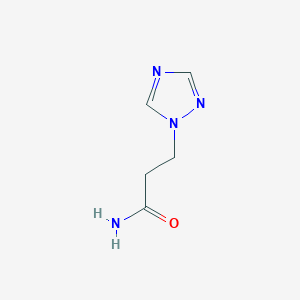
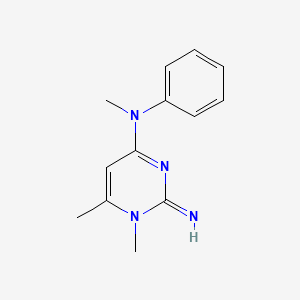
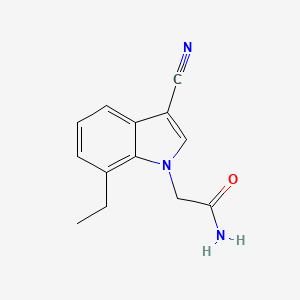
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
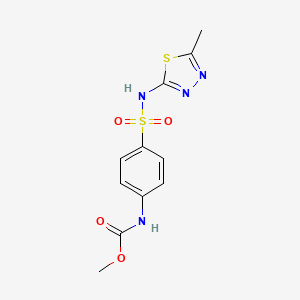
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
